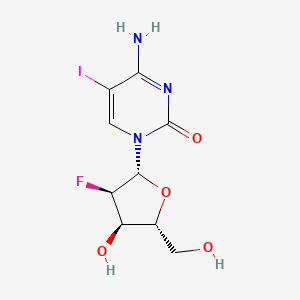

2'-Deoxy-2'-fluoro-5-iodocytidine

Overview

Description

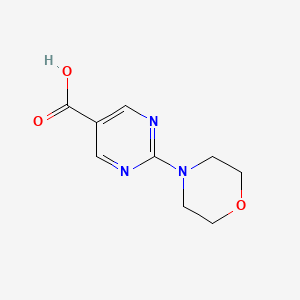

2’-Deoxy-2’-fluoro-5-iodocytidine is a synthetic nucleoside analog with significant antiviral and anticancer properties. It is structurally similar to cytidine but features modifications that enhance its biological activity. This compound is particularly noted for its efficacy against hepatitis C virus and various cancer cell lines.

Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2’-fluoro-5-iodocytidine is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome .

Mode of Action

2’-Deoxy-2’-fluoro-5-iodocytidine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .

Biochemical Pathways

The metabolism of 2’-Deoxy-2’-fluoro-5-iodocytidine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

It’s worth noting that the intracellular retention of similar compounds can be markedly longer than that of other antiviral drugs

Result of Action

The result of the action of 2’-Deoxy-2’-fluoro-5-iodocytidine is the potent and long-lasting inhibition of HCV RNA replication . By acting as a nonobligate chain terminator, it effectively prevents the replication of the HCV RNA genome .

Action Environment

Factors such as the intracellular environment and the presence of specific enzymes (eg, UMP-CMP kinase and nucleoside diphosphate kinase) are likely to play a role in its metabolism and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine typically involves multiple steps, starting from commercially available nucleosides. One common method includes the fluorination of 2’-deoxycytidine followed by iodination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-5-iodocytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorine and iodine substituents.

Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the nucleoside.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the iodine atom.

Oxidation: Mild oxidizing agents such as hydrogen peroxide can be employed, though care must be taken to avoid degradation of the nucleoside.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the compound.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted nucleosides.

Hydrolysis Products: Free bases and sugars resulting from the cleavage of the glycosidic bond.

Scientific Research Applications

2’-Deoxy-2’-fluoro-5-iodocytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.

Biology: Employed in the study of DNA replication and repair mechanisms due to its incorporation into DNA.

Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its anticancer activity through the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Industry: Utilized in the development of antiviral and anticancer drugs, contributing to the pharmaceutical industry’s efforts to combat viral infections and cancer.

Comparison with Similar Compounds

2’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside analog with anticancer properties.

5-Iodo-2’-deoxycytidine: Similar in structure but lacks the fluorine atom, affecting its biological activity.

2’-Deoxy-2’-fluoro-5-iodouridine: A uridine analog with similar antiviral and anticancer activities.

Uniqueness: 2’-Deoxy-2’-fluoro-5-iodocytidine is unique due to the presence of both fluorine and iodine atoms, which enhance its stability and biological activity. The fluorine atom increases the compound’s resistance to enzymatic degradation, while the iodine atom facilitates its incorporation into DNA, making it a potent antiviral and anticancer agent.

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMSJJHKKXRFGV-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415000 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-93-1 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)